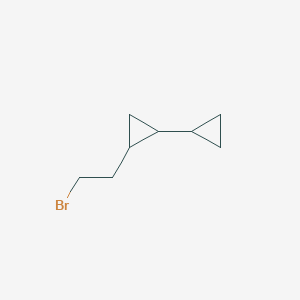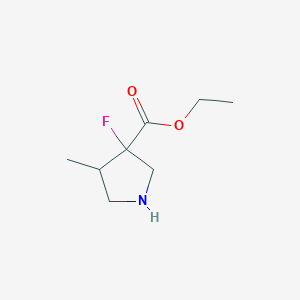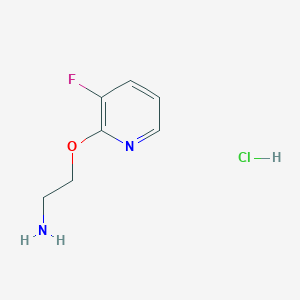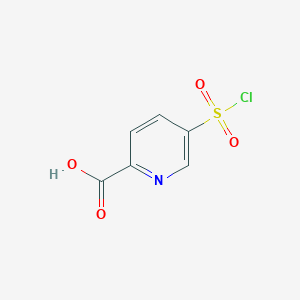
1-(2-Bromoethyl)-2-cyclopropylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-2-cyclopropylcyclopropane is an organic compound characterized by the presence of a bromoethyl group attached to a cyclopropyl ring
準備方法
The synthesis of 1-(2-Bromoethyl)-2-cyclopropylcyclopropane typically involves the reaction of cyclopropyl derivatives with bromoethyl reagents. One common method includes the use of cyclopropylmagnesium bromide, which reacts with 2-bromoethanol under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, yielding ethyl derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions vary depending on the type of reaction and the reagents used.
科学的研究の応用
1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its reactive bromoethyl group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-Bromoethyl)-2-cyclopropylcyclopropane exerts its effects involves the interaction of the bromoethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.
類似化合物との比較
Similar compounds to 1-(2-Bromoethyl)-2-cyclopropylcyclopropane include:
1-(2-Bromoethyl)-cyclopropane: Lacks the additional cyclopropyl ring, resulting in different reactivity and applications.
1-(2-Alkoxyethyl)-cyclopropane: Contains an alkoxy group instead of a bromoethyl group, leading to variations in chemical behavior.
1-(2-Dialkylaminoethyl)-cyclopropane:
The uniqueness of this compound lies in its dual cyclopropyl structure combined with the reactive bromoethyl group, making it a versatile compound for various scientific applications.
特性
分子式 |
C8H13Br |
|---|---|
分子量 |
189.09 g/mol |
IUPAC名 |
1-(2-bromoethyl)-2-cyclopropylcyclopropane |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |
InChIキー |
RBLRGZIBVFJYMW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CC2CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)




![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)



